Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid
Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-propoxyphenylboronic acid is a synthetic organic compound that belongs to the versatile class of arylboronic acids. These compounds are crucial reagents in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the bromo, propoxy, and boronic acid functional groups on the phenyl ring makes this compound a valuable building block for the synthesis of a wide array of substituted biaryl and other complex aromatic systems. This guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-5-propoxyphenylboronic acid, along with representative experimental protocols for its synthesis and application in Suzuki-Miyaura coupling.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Bromo-5-propoxyphenylboronic acid. It is important to note that while some data is available from commercial suppliers, experimental values for properties like pKa and specific solubility in various organic solvents are not widely published for this exact molecule. The provided information is a combination of reported data and estimations based on the properties of structurally similar arylboronic acids.
| Property | Value | Source/Comment |
| Chemical Structure |
| |
| Molecular Formula | C₉H₁₂BBrO₃ | ChemScene |
| Molecular Weight | 258.90 g/mol | ChemScene |
| CAS Number | 871126-27-1 | |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Melting Point | 159-164 °C | Shanghai Aladdin Biochemical Technology Co., LTD |
| Boiling Point | 385.5 °C at 760 mmHg | Shanghai Aladdin Biochemical Technology Co., LTD |
| Density | 1.47 g/cm³ | Shanghai Aladdin Biochemical Technology Co., LTD |
| pKa | ~8.5 - 9.0 (Estimated) | Phenylboronic acid has a pKa of ~8.8. The electronic effects of the bromo and propoxy substituents are not expected to drastically alter this value. |
| Solubility | Arylboronic acids generally exhibit low solubility in water and nonpolar organic solvents, but are often soluble in polar aprotic solvents like THF and dioxane, and alcohols like methanol and ethanol.[1] | |
| Water | Low | |
| Methanol, Ethanol | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Dioxane | Soluble | |
| Toluene | Sparingly soluble | |
| Hexane | Insoluble |
Experimental Protocols
Synthesis of 3-Bromo-5-propoxyphenylboronic acid
Reaction Scheme:
1-Bromo-3-propoxybenzene + n-Butyllithium → (3-Propoxyphenyl)lithium + Triisopropyl borate → Lithium diisopropoxy(3-propoxyphenyl)boronate --(H₃O⁺)--> 3-Bromo-5-propoxyphenylboronic acid
Reagents and Equipment:
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1-Bromo-3-propoxybenzene
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), aqueous solution
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Diethyl ether
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Schlenk flask or a three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Syringes and needles
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Low-temperature bath (e.g., dry ice/acetone)
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Rotary evaporator
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Standard glassware for workup and purification
Procedure:
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Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with 1-bromo-3-propoxybenzene (1 equivalent) and dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
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Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
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Quenching and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C until the solution is acidic. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified by recrystallization.
Caption: Synthetic workflow for 3-Bromo-5-propoxyphenylboronic acid.
Purification by Recrystallization
Arylboronic acids are often purified by recrystallization.[2] The choice of solvent is crucial and is typically determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.
General Procedure:
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The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of an organic solvent and water, or a single organic solvent like ethanol or acetonitrile).
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The hot solution is filtered to remove any insoluble impurities.
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The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the characterization of organic compounds. For arylboronic acids, it is important to be aware that they can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[3]
General Procedure:
To obtain a clean NMR spectrum, it is often recommended to run the sample in a deuterated solvent that can break up the boroxine trimers, such as deuterated methanol (CD₃OD).[3] In CD₃OD, the acidic protons of the boronic acid group will exchange with the deuterium from the solvent, and thus will not be observed in the ¹H NMR spectrum. However, the aromatic and propoxy protons should be clearly resolved, allowing for structural confirmation. Both ¹H and ¹³C NMR should be performed for complete characterization.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (like 3-Bromo-5-propoxyphenylboronic acid) and an organohalide.
General Experimental Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
3-Bromo-5-propoxyphenylboronic acid + Aryl/Vinyl Halide --(Pd catalyst, Base)--> 3-(Aryl/Vinyl)-5-propoxyanisole
Reagents and Equipment:
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3-Bromo-5-propoxyphenylboronic acid
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Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., dioxane, toluene, DMF, often with water)
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Schlenk flask or reaction vial
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Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
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Standard glassware for workup and purification (e.g., column chromatography)
Procedure:
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Reaction Setup: A Schlenk flask is charged with 3-Bromo-5-propoxyphenylboronic acid (1.2 equivalents), the aryl halide (1 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).
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Solvent Addition: The reaction flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The degassed solvent(s) are then added via syringe.
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Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
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Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel.
